![molecular formula C16H15N3O4S B2452197 1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate CAS No. 1351617-76-9](/img/structure/B2452197.png)

1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

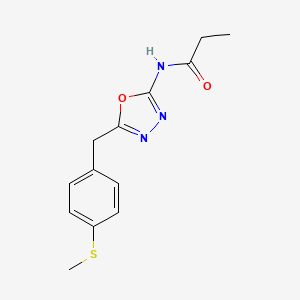

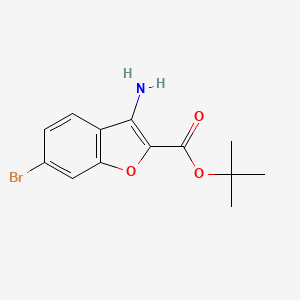

1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate, also known as MBI, is a novel compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of 4-acetamidobenzenesulfonyl chloride and 1-methyl-1H-benzo[d]imidazole in the presence of a base.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

- The chemical and molecular structures of related compounds to 1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate have been studied, providing insights into their synthesis processes and crystal structures (Richter et al., 2023).

Biological and Antimicrobial Activities

- Various derivatives of benzo[d]imidazole, like this compound, have been synthesized and shown to possess antibacterial and antifungal activities. These compounds have been compared with conventional antibiotics for their efficacy (Chakraborty et al., 2014).

Anticancer Properties

- Certain benzo[d]imidazole derivatives have been synthesized and evaluated for their antitumor activities. These compounds showed significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents (Darekar et al., 2020).

Electrochemical Applications

- Imidazole derivatives, closely related to this compound, have been used as electrocatalysts for the determination of various substances. Their electrochemical properties enable them to function effectively in biosensor applications (Nasirizadeh et al., 2013).

Antioxidant Activities

- Novel oxadiazole and imine containing benzo[d]imidazoles have been synthesized and investigated for their antioxidant properties. These studies contribute to understanding the potential health benefits of such compounds (Alp et al., 2015).

Fluorescent Properties

- Certain coordination polymers based on benzo[d]imidazole derivatives exhibit strong fluorescence emissions. This property is significant for applications in materials science and photonic devices (Chen et al., 2019).

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the regulation of enzymatic activity and the modulation of signal transduction pathways .

Pharmacokinetics

Imidazole derivatives are generally known for their good bioavailability, due to their high solubility in water and other polar solvents .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as suggested by the storage recommendations for similar compounds . Furthermore, the compound’s efficacy can be influenced by the presence of other functional groups in the reaction environment .

Propriétés

IUPAC Name |

(1-methylbenzimidazol-5-yl) 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-11(20)18-12-3-6-14(7-4-12)24(21,22)23-13-5-8-16-15(9-13)17-10-19(16)2/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOPKRATAXKLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2452115.png)

![3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2452120.png)

![N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B2452121.png)

![9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2452124.png)

![N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2452125.png)

![N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B2452128.png)

![3-Ethyl-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B2452129.png)

![1-(4-ethoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452131.png)